molecular formula C10H11N3O2S B319459 4-{[(acetylamino)carbothioyl]amino}benzamide

4-{[(acetylamino)carbothioyl]amino}benzamide

Cat. No.: B319459
M. Wt: 237.28 g/mol
InChI Key: RHZXUGNAHPZBFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(acetylamino)carbothioyl]amino}benzamide is an organic compound that belongs to the class of benzamides Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(acetylamino)carbothioyl]amino}benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

For industrial production, the synthesis of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of ultrasonic irradiation and green catalysts can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{[(acetylamino)carbothioyl]amino}benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the acetylcarbamothioyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-{[(acetylamino)carbothioyl]amino}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(acetylamino)carbothioyl]amino}benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(acetylamino)carbothioyl]amino}benzamide is unique due to the presence of the acetylcarbamothioyl group, which imparts distinct chemical properties and potential applications. This makes it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

4-(acetylcarbamothioylamino)benzamide

InChI

InChI=1S/C10H11N3O2S/c1-6(14)12-10(16)13-8-4-2-7(3-5-8)9(11)15/h2-5H,1H3,(H2,11,15)(H2,12,13,14,16)

InChI Key

RHZXUGNAHPZBFK-UHFFFAOYSA-N

SMILES

CC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N

Canonical SMILES

CC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N

Origin of Product

United States

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